2,2-Dimethyl-1-phenyl-3-buten-1-one
Description
2,2-Dimethyl-1-phenyl-3-buten-1-one is an α,β-unsaturated ketone characterized by a phenyl group at position 1, a conjugated double bond at position 3, and two methyl substituents at position 2. This compound’s reactivity is likely dominated by its α,β-unsaturated ketone system, enabling conjugate addition reactions and participation in cycloadditions.
Properties
CAS No. |
62894-04-6 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2,2-dimethyl-1-phenylbut-3-en-1-one |
InChI |
InChI=1S/C12H14O/c1-4-12(2,3)11(13)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 |
InChI Key |
YVSVBBOOERFCLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 2,2-Dimethyl-1-phenyl-3-buten-1-one and analogous compounds:
Key Observations:
Unlike 3-Methyl-4-phenyl-1-butene , the ketone group in this compound introduces electrophilic reactivity at the carbonyl carbon.
Steric and Electronic Effects :
- The 2,2-dimethyl substituents in the target compound likely increase steric hindrance around the ketone, reducing nucleophilic attack compared to unsubstituted analogs.
- The cyclohexyl-substituted analog exhibits a bulky bicyclic structure, which may limit conjugation compared to the phenyl group in the target compound.
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